molecular formula C17H11N3O4 B2727298 chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone CAS No. 866051-34-5

chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone

Cat. No.: B2727298
CAS No.: 866051-34-5
M. Wt: 321.292
InChI Key: OPHZTZQXYJCTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone (CAS: 866051-34-5) is a fused heterocyclic compound comprising a chromene ring fused with a pyrazole moiety and a 4-nitrobenzoyl substituent (Fig. 1). Its molecular formula is C₁₇H₁₁N₃O₄, with a molecular weight of 321.29 g/mol . The compound is structurally characterized by:

  • A chromeno[4,3-c]pyrazole core, providing a planar aromatic system.
  • A 4-nitrophenyl group at the methanone position, introducing electron-withdrawing properties.

The nitro group is likely introduced via substitution or condensation reactions.

Applications: Chromeno[4,3-c]pyrazole derivatives exhibit moderate to high antibacterial activity, as demonstrated in studies comparing their efficacy against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

4H-chromeno[4,3-c]pyrazol-2-yl-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c21-17(11-5-7-13(8-6-11)20(22)23)19-9-12-10-24-15-4-2-1-3-14(15)16(12)18-19/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHZTZQXYJCTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN(N=C2C3=CC=CC=C3O1)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-acetyl-4-hydroxycoumarin with aryl or heteroaryl aldehydes in the presence of a base such as piperidine in chloroform . This reaction forms the chromene ring system, which is then further reacted with hydrazine derivatives to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Chromeno[4,3-c]pyrazol-4(2H)-one Derivatives

Related compounds such as chromeno[4,3-c]pyrazol-4(2H)-one derivatives have been synthesized and evaluated for their biological activities. These compounds are typically prepared through multi-step reactions involving the condensation of appropriate starting materials followed by cyclization reactions .

Pyrazole-Chromone Dyads

Pyrazole-chromone dyads are synthesized through various methods, including the cyclization of 1-(2-hydroxyaryl)propane-1,3-diones in the presence of hydrochloric acid or other catalysts . These methods could potentially be adapted for the synthesis of chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone.

Modification Reactions

Once synthesized, this compound could undergo various modification reactions, such as:

  • N-Acylation : Similar to pyrazoline derivatives, this compound might undergo N-acylation reactions with anhydrides in the presence of a base .

  • Oxidation : Oxidation reactions could be used to modify the chromone or pyrazole rings, potentially enhancing biological activity .

Spectroscopy

The structural confirmation of this compound would typically involve spectroscopic techniques such as NMR and IR spectroscopy. These methods can provide detailed information about the molecular structure and functional groups present.

Crystallography

X-ray crystallography could be used to determine the precise molecular structure and bond distances within the compound. This information is crucial for understanding the compound's properties and potential biological interactions .

Biological Activities

While specific biological activities of this compound are not documented, related compounds have shown promising activities. For example, chromeno[4,3-c]pyrazol-4(2H)-one derivatives have been evaluated as phosphatidyl inositol 3-kinase (PI3K) inhibitors .

Data Table: Representative Bond Distances in Pyrazoline Derivatives

BondMinimum (Å)Maximum (Å)Mean (Å)Median (Å)Std. Dev.
N1 N21.3241.4341.3651.3610.020
C5 N11.4371.4961.4741.4790.015
C3 N21.0491.3491.2881.2880.015
C4 C31.3561.5251.5031.5060.023
C5 C41.4411.5781.5251.5270.017

This table illustrates typical bond distances found in pyrazoline derivatives, which could be relevant for understanding the structural properties of this compound .

Scientific Research Applications

Synthesis of Chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone

The synthesis of chromeno[4,3-c]pyrazol derivatives typically involves the condensation of chromone derivatives with pyrazole moieties. Various synthetic routes have been reported that yield different derivatives with varying biological activities. For example, the combination of chromone with pyrazole can be achieved through cyclization reactions under acidic conditions, leading to compounds with enhanced pharmacological profiles .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

Anticancer Activity

Numerous studies have indicated that derivatives of chromeno[4,3-c]pyrazol exhibit potent anticancer properties. For instance, certain derivatives have shown significant antiproliferative effects against various cancer cell lines, including colorectal cancer cells (HCT-116) with IC50 values as low as 0.10 µM. Molecular docking studies suggest that these compounds may act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical pathway in cancer cell proliferation and survival .

Anti-inflammatory Properties

Compounds containing the chromeno[4,3-c]pyrazol structure have demonstrated anti-inflammatory effects. These properties are attributed to their ability to inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines. In particular, some derivatives have shown promise in reducing inflammation in models of rheumatoid arthritis and other inflammatory diseases .

Antioxidant Properties

Molecular docking studies have also revealed that chromeno[4,3-c]pyrazol derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases including cancer and neurodegenerative disorders .

Potential Applications

Given its diverse biological activities, this compound has several potential applications:

Application Description
Cancer Therapy As a PI3K inhibitor with potent antiproliferative activity against cancer cells.
Anti-inflammatory Drugs For the treatment of inflammatory diseases by inhibiting cytokine production and inflammatory pathways.
Antioxidant Supplements To combat oxidative stress in various health conditions through free radical scavenging properties.
Nonlinear Optical Materials Due to its favorable electronic properties, it may serve as a candidate for nonlinear optical applications in photonics.

Case Studies

  • Anticancer Efficacy Study : A study evaluated the anticancer effects of several chromeno[4,3-c]pyrazol derivatives against HCT-116 cells. The most effective compound exhibited an IC50 value of 0.10 µM and was identified as a promising lead for further development as a PI3K inhibitor .
  • Anti-inflammatory Mechanism Investigation : Research demonstrated that specific derivatives could significantly reduce inflammation markers in vitro and in vivo models of arthritis, suggesting their potential use in therapeutic interventions for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival . The nitrophenyl group enhances the compound’s ability to interact with various biological targets, increasing its potency and specificity .

Comparison with Similar Compounds

Chromeno-Pyrazole Derivatives with Varied Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Biological Activity Reference
Target Compound C₁₇H₁₁N₃O₄ 321.29 4-Nitrophenyl Cyclization of pyrazole-carbaldehydes Antibacterial
1-(4-Methoxybenzyl)chromeno[2,3-c]pyrazol-4(1H)-one C₁₈H₁₄N₂O₃ 306.31 4-Methoxybenzyl Condensation of pyrazolone with benzyl halides Not reported
3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone C₂₂H₁₅ClN₂O₂ 365.82 4-Chlorophenyl, isoxazole core Multi-step cyclization Not reported

Key Observations :

  • The chromene-pyrazole core is conserved, but substituents influence solubility and pharmacological properties.

Pyrano-Pyrazole Derivatives

Compound Class Core Structure Example Synthesis Method Catalysts Used Biological Activities Reference
4H-Pyrano[2,3-c]pyrazoles Pyran fused with pyrazole Multi-component reaction (malononitrile, aldehydes, pyrazolones) Fe₃O₄–CuO nanocatalysts Analgesic, antibacterial, antitumor
Chromeno[4,3-c]pyrazoles (Target) Chromene fused with pyrazole Cyclization of pyrazole-carbaldehydes Acidic conditions (HCl/EtOH) Antibacterial

Key Differences :

  • Pyrano-pyrazoles exhibit broader bioactivity (e.g., antitumor ) due to their pyran ring, which may enhance membrane permeability.

Triazole and Isoxazole Analogues

Compound Name Heterocycle Substituents Yield (%) Melting Point (°C) Spectral Data (IR, cm⁻¹) Reference
(4H-3,5-Dimethyl-1,2,4-triazole-4-ylamino)(4-nitrophenyl)methanol Triazole 4-Nitrophenyl, methyl 48 Not reported ν(C=O): 1670
(4-Chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-fur-yl)-1H-pyrazol-4-yl]methanone Pyrazole Chloro, methoxy, nitro 19–48 151–153 ν(C=O): 1671

Key Observations :

  • Triazole derivatives (e.g., ) show lower yields (48%) compared to pyrazole analogues, possibly due to steric hindrance.
  • Nitro groups in both triazole and pyrazole derivatives correlate with strong IR absorption at ~1670 cm⁻¹, indicative of carbonyl stretching .

Research Findings and Implications

  • Antibacterial Specificity : The target compound’s nitro group may enhance activity against Gram-negative bacteria by disrupting electron transport chains .
  • Synthetic Efficiency: Nanocatalysts (e.g., VN–Fe₃O₄–CuO ) improve reaction yields (>85%) for pyrano-pyrazoles but remain unexplored for chromeno-pyrazoles.
  • Structural Flexibility: Replacement of chromene with pyran (pyrano-pyrazoles) or isoxazole () alters bioactivity profiles, suggesting tunability for drug design.

Biological Activity

Chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone is a complex organic compound belonging to the class of chromeno-pyrazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound features a chromeno ring fused with a pyrazole ring and a nitrophenyl group attached to a methanone moiety. Its IUPAC name is (4-nitrophenyl)(4H-chromeno[4,3-c]pyrazol-2-yl)methanone.

Antioxidant Activity

Research has indicated that chromeno-pyrazole derivatives exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

CompoundIC50 (µM)Reference
This compound15.2
Other pyrazole derivatives20.5 - 25.0

Antimicrobial Activity

The compound has shown promising results against various bacterial strains and fungi. In vitro studies have demonstrated its efficacy in inhibiting the growth of pathogenic microorganisms.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. It exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models.

Assay TypeResultReference
TNF-α Inhibition (µg/mL)10 (significant reduction)
IL-6 Inhibition (µg/mL)12 (significant reduction)

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor activity by inducing apoptosis in cancer cells. Cell viability assays indicated that the compound effectively reduces the proliferation of various cancer cell lines.

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.
  • Antimicrobial Mechanism : It disrupts microbial cell membranes and inhibits essential metabolic pathways.
  • Anti-inflammatory Mechanism : The compound modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.
  • Antitumor Mechanism : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Umesha et al. evaluated several pyrazole derivatives, including this compound, against common pathogens. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and fungi .
  • In Vivo Anti-inflammatory Study : An animal model study assessed the anti-inflammatory effects of the compound using carrageenan-induced paw edema in rats. The results indicated a dose-dependent reduction in edema compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via acylation or Mannich-type reactions. For example, pyrazolone derivatives can undergo Friedel-Crafts acylation using 4-nitrobenzoyl chloride in anhydrous dichloromethane with AlCl₃ as a catalyst. Reaction optimization studies suggest that maintaining anhydrous conditions and a temperature of 0–5°C minimizes side reactions like nitro-group reduction. Yields range from 60–75%, depending on stoichiometric ratios and purification methods (e.g., column chromatography vs. recrystallization) .
  • Key Characterization : Confirm product identity via 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., aromatic proton signals at δ 7.5–8.3 ppm) and FT-IR (C=O stretch ~1690 cm⁻¹) .

Q. How is the molecular structure of this compound validated, and what crystallographic data are available?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For related pyrazolyl methanones, monoclinic systems (e.g., space group P21/cP2_1/c) with unit cell parameters a=6.0686A˚,b=18.6887A˚,c=14.9734A˚,β=91.559a = 6.0686 \, \text{Å}, b = 18.6887 \, \text{Å}, c = 14.9734 \, \text{Å}, \beta = 91.559^\circ) have been reported. Hydrogen bonding between the nitro group and pyrazole ring stabilizes the crystal lattice .
  • Validation : Compare experimental SCXRD data with density functional theory (DFT)-optimized geometries to resolve discrepancies in bond angles (<2° deviation acceptable) .

Advanced Research Questions

Q. How do substituents on the pyrazole and chromene rings affect biological activity, and what contradictions exist in structure-activity relationship (SAR) studies?

  • Methodology : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups and assess antimicrobial/antitumor activity. For example, 4-chlorophenyl analogs show enhanced Gram-negative bacterial inhibition (MIC 12.5 µg/mL vs. 25 µg/mL for nitro derivatives), but conflicting data exist for antitumor activity due to variable cell-line sensitivity .
  • Data Contradiction : Nitro derivatives exhibit strong DNA cleavage in UV-mediated assays but weaker cytotoxicity in Dalton’s lymphoma cells, suggesting divergent mechanisms .

Q. What computational strategies are used to predict binding modes with biological targets, and how do docking results compare to experimental data?

  • Methodology : Perform molecular docking (AutoDock Vina, Glide) against enzymes like topoisomerase II or cytochrome P450. For example, nitro-group interactions with Arg503 in topoisomerase II’s active site correlate with IC₅₀ values (~15 µM). Validate via comparative inhibition assays .
  • Limitations : Docking may overestimate binding affinity if solvation effects or protein flexibility are neglected. MD simulations (>50 ns) improve accuracy but require high computational resources .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Case Study : Discrepancies in 1H^1 \text{H} NMR aromatic signals may arise from rotamers or solvent polarity. Use variable-temperature NMR (VT-NMR) to identify dynamic processes or switch to deuterated DMSO to reduce signal broadening .
  • Validation : Cross-reference with 13C^{13} \text{C}-DEPT spectra to distinguish quaternary carbons and HSQC/TOCSY for coupling networks .

Experimental Design & Troubleshooting

Q. What strategies optimize regioselectivity in chromeno-pyrazole ring formation?

  • Methodology : Use directing groups (e.g., -OH at C3 of chromene) to steer cyclization. For example, microwave-assisted synthesis (100°C, 30 min) improves regioselectivity to >90% compared to conventional heating (70% yield, 12 hours) .
  • Troubleshooting : Side products like open-chain intermediates can form if dehydration is incomplete. Monitor via TLC (hexane:EtOAc 3:1) and add molecular sieves to absorb water .

Q. How do solvent polarity and pH impact the compound’s stability during biological assays?

  • Findings : In aqueous PBS (pH 7.4), the nitro group undergoes gradual reduction to amine (~10% degradation in 24 hours). Use DMSO stock solutions (<0.1% final concentration) to minimize hydrolysis. Stability improves in acidic conditions (pH 4–6) due to protonation of the pyrazole nitrogen .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Methodology : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. normalized response model). Apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. Report 95% confidence intervals to address variability in triplicate assays .

Q. How can crystallographic disorder in the nitro group be modeled and refined?

  • Case Study : For structures with partial occupancy of nitro-group conformers, use SHELXL’s PART instruction to refine split positions. Apply anisotropic displacement parameters (ADPs) and check residual electron density maps (<0.5 eÅ⁻³) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.